molecular formula C7H8F3N3O3 B2924228 3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid CAS No. 2193067-40-0

3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid

Cat. No.: B2924228
CAS No.: 2193067-40-0
M. Wt: 239.154
InChI Key: LUORCRIYIPUPJP-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid (C₇H₈F₃N₃O₃; molecular weight 239.16 g/mol) is a heterocyclic compound comprising a 1,2,4-oxadiazole ring fused to an azetidine (a four-membered nitrogen-containing ring) and paired with trifluoroacetic acid (TFA) as a counterion . The 1,2,4-oxadiazole scaffold is a pharmacophoric motif widely used in drug discovery due to its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-(azetidin-3-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.C2HF3O2/c1-4(2-6-1)5-7-3-9-8-5;3-2(4,5)1(6)7/h3-4,6H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORCRIYIPUPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NOC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The structures of the novel heterocyclic compounds are confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a compound that contains an azetidine ring and a difluoromethyl group attached to a 1,2,4-oxadiazole. It has gained interest for its potential biological activities and applications in medicinal chemistry. The trifluoroacetic acid component enhances its solubility and stability, making it suitable for various applications.

Potential Applications

  • Drug Development: The compound is a candidate for exploration in drug development due to the oxadiazole framework often exhibiting significant biological activities, including antimicrobial, antifungal, and anticancer properties. Derivatives of 1,2,4-oxadiazole have demonstrated promising results against various cancer cell lines and pathogens.
  • Agricultural Applications: It also has potential uses in agricultural applications.
  • Antimicrobial Activity: Many new structures containing the 1,3,4-oxadiazole ring have demonstrated various antimicrobial activities, such as antibacterial, antitubercular, and antifungal effects .
  • Pharmacological Activities: A comprehensive review highlights the potential of 1,3,4-oxadiazole derivatives in addressing the toxicity, side effects, and drug resistance associated with existing anticancer therapies . Novel hybrid derivatives, created by combining the 1,3,4-oxadiazole moiety with other heteroatoms, have demonstrated enhanced pharmacological activities across various therapeutic areas .

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Preliminary data suggests that it interacts favorably with biological targets involved in cancer proliferation and microbial resistance. In vitro assays have indicated that compounds with similar structures exhibit potent inhibition against specific enzymes linked to cancer cell metabolism. Further studies are needed to elucidate the detailed mechanisms of action.

Structural Similarity

Several compounds share structural similarities with 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole. The incorporation of both azetidine and difluoromethyl groups in 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole distinguishes it from other oxadiazoles, and this unique combination may enhance its solubility and bioactivity compared to simpler derivatives.

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,2,4-oxadiazoleMethyl group instead of difluoromethylAntimicrobial activity
3-Azetidinyl-5-(trifluoromethyl)-1,2,4-oxadiazoleTrifluoromethyl groupEnhanced anticancer properties
5-Acetyl-1,2,4-oxadiazoleAcetyl substituentAntifungal activity

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
3-(Azetidin-3-yl)-1,2,4-oxadiazole TFA C₇H₈F₃N₃O₃ 239.16 Azetidine, TFA salt Pharmaceutical research
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole TFA C₁₀H₁₄F₃N₃O₃ 281.23 Isopropyl, azetidine, TFA salt Antimicrobial (hypothesized)
Ataluren C₁₅H₉FN₂O₃ 284.24 Fluorophenyl, benzoic acid Genetic disorder therapy
NTOM C₄H₃N₇O₃ 221.12 Nitrotetrazole, methylene bridge Energetic materials
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine TFA C₁₀H₁₀F₃N₃O₂ 261.20 Phenyl, primary amine-TFA Undeclared

Research Findings and Trends

  • Pharmacological Potential: The azetidine-TFA combination in the target compound may enhance solubility and target engagement compared to non-azetidine analogues like Ataluren, though bioactivity data is pending .
  • Energetic vs. Pharmaceutical Design : Oxadiazoles with nitro or tetrazole groups (e.g., NTOM) prioritize stability and energy density, whereas azetidine-TFA derivatives focus on drug-like properties .
  • Synthetic Flexibility : TFA’s role in stabilizing salts and catalyzing retro-Diels-Alder reactions highlights its utility in diversifying oxadiazole chemistry .

Biological Activity

3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxadiazole family, which is known for a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of an azetidine ring and trifluoroacetic acid enhances its solubility and stability, making it a viable candidate for further research and development.

Structural Characteristics

The molecular formula of this compound is C8H8F3N3O3. Its structure can be summarized as follows:

Feature Description
Molecular Weight 289.16 g/mol
Melting Point Approximately 136°C
Boiling Point Approximately 309°C
Solubility Slightly soluble in water; highly soluble in organic solvents (ethanol, acetone)

Antimicrobial Properties

Research has shown that compounds containing the oxadiazole framework exhibit significant antimicrobial activity. The biological activity of this compound suggests it may possess similar properties. For instance:

  • Antibacterial Activity : Studies have indicated that oxadiazole derivatives can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The unique structure of this compound may enhance its effectiveness against resistant strains .
  • Antifungal Activity : Compounds with oxadiazole rings have also demonstrated antifungal properties. The potential for this compound to act against fungal pathogens warrants further investigation.

Anticancer Effects

The anticancer potential of oxadiazole derivatives has been well-documented. Compounds similar to this compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation or apoptosis induction through interactions with cellular receptors .
  • Case Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects on cancer cells while sparing normal cells. For example, research has highlighted the effectiveness of certain oxadiazoles against Mycobacterium tuberculosis, showcasing their potential in treating infections that complicate cancer therapies .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various oxadiazole derivatives. Notable findings include:

  • Synthesis Techniques : Several methods for synthesizing oxadiazoles have been developed, emphasizing the need for efficient and cost-effective approaches to produce compounds like this compound .
  • Biological Evaluations : Compounds derived from the oxadiazole framework have been tested for their activity against multiple pathogens and cancer cell lines. For instance:
    • A derivative demonstrated significant antibacterial activity comparable to standard antibiotics.
    • Another showed promising results in inhibiting tumor growth in animal models .

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